

Spectroscopic and Structural Characterization of 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for the compound **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone**, also known as 5-bromopaeonol. This halogenated derivative of paeonol, a major active component of the traditional Chinese medicine Moutan Cortex, is of significant interest in medicinal chemistry and drug development. This document summarizes its key structural features, predicted spectroscopic data based on established principles, and detailed experimental protocols for its characterization.

Molecular and Structural Data

The fundamental properties and crystal structure of **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** have been established through crystallographic studies. This data provides a solid foundation for the interpretation of spectroscopic results.

Property	Value	Reference
Molecular Formula	$C_9H_9BrO_3$	[1]
Molecular Weight	245.07 g/mol	[1]
Crystal System	Monoclinic	[1]
Space Group	$P2_1/c$	
Unit Cell Dimensions	$a = 9.916(3) \text{ \AA}$, $b = 13.836(5) \text{ \AA}$, $c = 6.940(2) \text{ \AA}$	[1]
$\beta = 90.031(3)^\circ$	[1]	
Volume	$952.0(5) \text{ \AA}^3$	[1]
Key Structural Features	- Intramolecular O—H \cdots O hydrogen bond	[1]
- π – π stacking interactions between benzene rings	[1]	

Spectroscopic Data

While a complete set of experimentally recorded spectra for **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** is not readily available in the public domain, the following sections provide predicted data based on the known structure and spectroscopic principles, with reference to the parent compound, paeonol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
Aromatic H (H-3)	~6.5	Singlet	1H
Aromatic H (H-6)	~7.8	Singlet	1H
Methoxy (-OCH ₃)	~3.9	Singlet	3H
Acetyl (-COCH ₃)	~2.6	Singlet	3H
Hydroxyl (-OH)	~12.5 (variable)	Broad Singlet	1H

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~203
Quaternary C (C-2)	~162
Quaternary C (C-4)	~160
Aromatic CH (C-6)	~132
Quaternary C (C-1)	~114
Aromatic CH (C-3)	~102
Quaternary C (C-5)	~100
Methoxy (-OCH ₃)	~56
Acetyl (-CH ₃)	~27

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
O-H stretch (phenolic)	3200-3600 (broad)	Intramolecular hydrogen bonding
C-H stretch (aromatic)	3000-3100	
C-H stretch (aliphatic)	2850-3000	
C=O stretch (ketone)	1640-1660	Conjugated ketone
C=C stretch (aromatic)	1550-1600	
C-O stretch (aryl ether)	1200-1280	
C-Br stretch	500-600	

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

m/z	Predicted Ion	Notes
244/246	[M] ⁺	Molecular ion peak with characteristic bromine isotope pattern
229/231	[M - CH ₃] ⁺	Loss of a methyl radical from the acetyl group
201/203	[M - CH ₃ CO] ⁺	Loss of an acetyl radical
151	[M - Br - CO] ⁺	Subsequent fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** sample (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6)
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube.
- Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire the ^1H spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1s).
 - Acquire the ^{13}C spectrum using standard parameters (e.g., 1024 scans, relaxation delay of 2s).
- Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone** sample
- Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
- Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

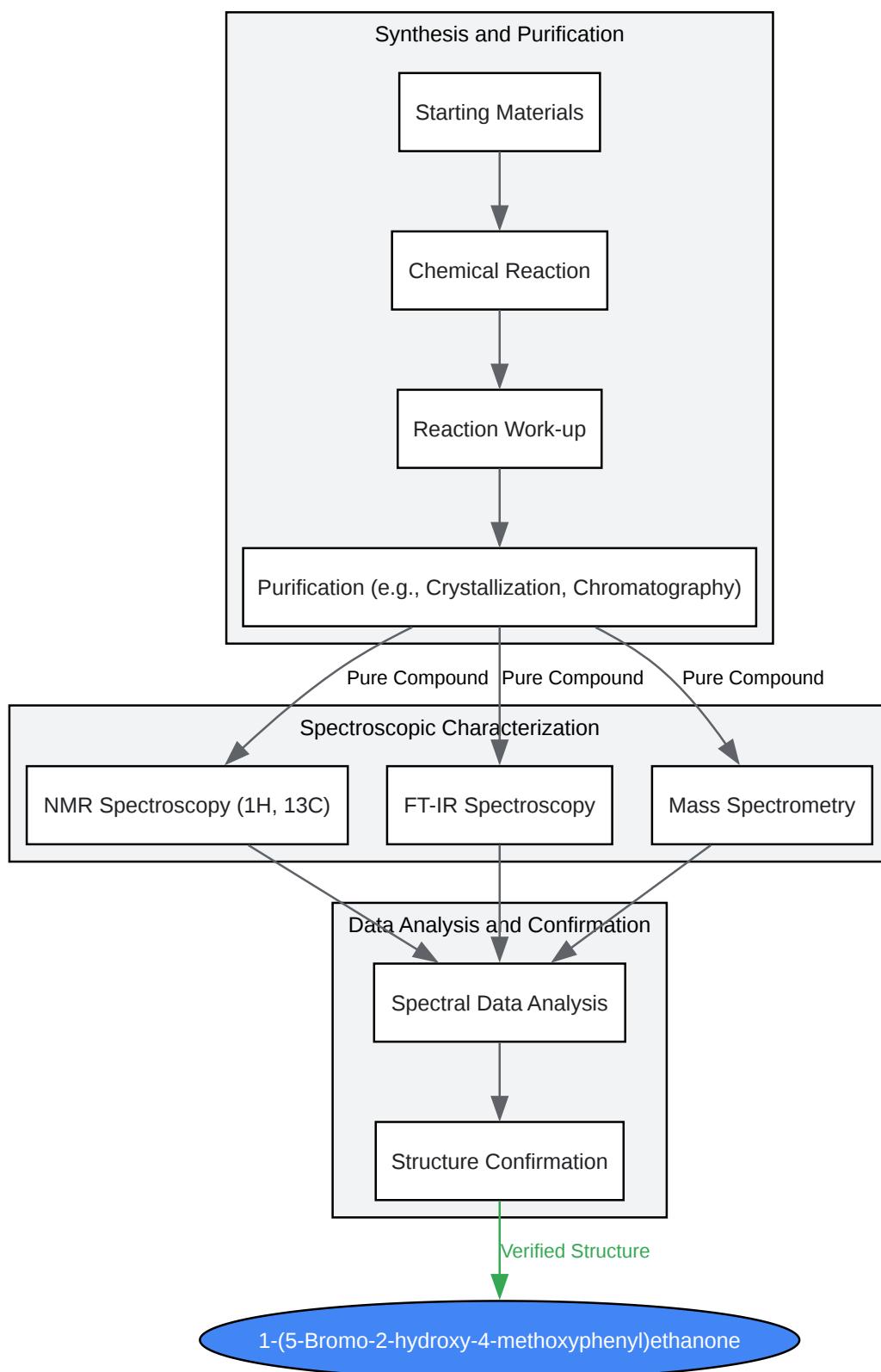
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone**.

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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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